molecular formula C18H22N2O3S B5315287 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide

Cat. No. B5315287
M. Wt: 346.4 g/mol
InChI Key: NAVKYCKOPJWOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide, also known as EMA401, is a novel small molecule drug candidate that has been developed for the treatment of chronic pain. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

Mechanism of Action

The P2X3 receptor is a ligand-gated ion channel that is expressed on sensory neurons. Activation of this receptor by ATP leads to the depolarization of the neuron and the release of neurotransmitters that transmit pain signals to the central nervous system. 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide selectively inhibits the P2X3 receptor, thereby reducing the transmission of pain signals and providing relief from chronic pain.
Biochemical and Physiological Effects:
In preclinical studies, 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce pain behavior in animal models of neuropathic pain. It has also been shown to reduce the release of neurotransmitters involved in pain transmission. In clinical trials, 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide has been well-tolerated and has shown efficacy in reducing pain in patients with neuropathic pain.

Advantages and Limitations for Lab Experiments

4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide has several advantages as a drug candidate for the treatment of chronic pain. It has a novel mechanism of action that targets a specific receptor involved in pain transmission. It has also been shown to be well-tolerated and has shown efficacy in clinical trials. However, there are also limitations to its use in lab experiments. 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide is a small molecule drug candidate that may have limited bioavailability and efficacy in certain patient populations.

Future Directions

There are several future directions for the development of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide as a drug candidate for the treatment of chronic pain. One direction is to further explore its mechanism of action and optimize its pharmacokinetic properties. Another direction is to investigate its potential use in combination with other drugs for the treatment of chronic pain. Additionally, there is a need for further clinical trials to evaluate its safety and efficacy in larger patient populations.

Synthesis Methods

4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide can be synthesized by a multistep process involving the reaction of 4-aminobenzamide with ethylsulfonylmethylamine and 2-phenylethylamine. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals from peripheral nerves to the central nervous system. This mechanism of action makes 4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide a promising drug candidate for the treatment of neuropathic pain.

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-24(22,23)20(2)17-11-9-16(10-12-17)18(21)19-14-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVKYCKOPJWOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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